molecular formula C17H12ClFO3 B13010581 Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13010581
M. Wt: 318.7 g/mol
InChI Key: JWVLSNMSPUOXAD-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester characterized by a propargyl (prop-2-yn-1-yl) ester group and a substituted benzoate core. The benzoate ring is functionalized with a chlorine atom at the 3-position and a 4-fluorobenzyloxy group at the 4-position.

Properties

Molecular Formula

C17H12ClFO3

Molecular Weight

318.7 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2

InChI Key

JWVLSNMSPUOXAD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with propargyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features can be compared to analogs with variations in ester groups, halogen substituents, or aryl ether moieties. Below is an analysis based on the evidence and inferred trends:

Ester Group Variations

The propargyl ester group in the target compound distinguishes it from other esters in the benzoate family:

  • 3-Iodoprop-2-ynyl 2-bromobenzoate (71992-10-4) : This analog replaces the propargyl hydrogen with iodine, enhancing steric bulk and polarizability. The iodine atom may increase susceptibility to nucleophilic substitution compared to the target compound’s propargyl group. Additionally, the benzoate ring bears a bromine at the 2-position instead of chlorine at the 3-position, altering electronic effects .
  • The absence of a fluorine in the benzyl group further differentiates its lipophilicity .

Key Insight : Propargyl esters (e.g., the target compound) are typically more reactive in click chemistry or radical reactions due to the alkyne moiety, whereas bulkier esters (e.g., benzyloxy phenyl) prioritize stability .

Substituent Variations on the Benzoate Ring

The positioning and nature of halogen and aryl ether groups critically influence physicochemical properties:

  • 3-Chloro vs. In contrast, 2-bromo substituents (as in compounds) create stronger steric hindrance near the ester linkage, which may slow down hydrolysis or enzymatic degradation .
  • 4-Fluorobenzyloxy vs. Simple Alkoxy Groups: The 4-fluorobenzyloxy group in the target compound adds a fluorinated aromatic ring, improving metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylbenzyloxy). Fluorine’s electronegativity also fine-tunes the electron density of the benzoate ring .

Data Table: Structural and Functional Comparison

Compound Name Ester Group Benzoate Substituents Key Properties/Inferences
Target Compound Prop-2-yn-1-yl 3-Cl, 4-(4-F-benzyloxy) High reactivity (alkyne), moderate lipophilicity
3-Iodoprop-2-ynyl 2-bromobenzoate 3-Iodo-prop-2-ynyl 2-Br Enhanced steric bulk, polarizable
4-(Benzyloxy)phenyl 2-bromobenzoate Benzyloxy phenyl 2-Br Aromatic stacking, lower reactivity
B1 (3,4-bis((4-F-benzyl)oxy)benzaldehyde) Aldehyde 3,4-bis(4-F-benzyloxy) Precursor for aryl ether synthesis

Research Findings and Trends

Ester Reactivity : Propargyl esters are favored in applications requiring alkyne-specific reactions (e.g., cycloadditions), whereas bulkier esters prioritize stability for sustained release or storage .

Halogen Effects : Chlorine at the 3-position balances electronic withdrawal and steric effects, whereas bromine at the 2-position (as in compounds) may hinder certain reactions due to steric crowding .

Fluorinated Aryl Ethers : The 4-fluorobenzyloxy group enhances metabolic stability, a feature leveraged in the synthesis of bioactive molecules (e.g., ’s B1 derivative) .

Biological Activity

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that belongs to the class of benzoates. With a molecular formula of C17H12ClFO3C_{17}H_{12}ClFO_3 and a molecular weight of approximately 318.73 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The unique structural features, including an alkyne functionality and halogenated aromatic system, may enhance its reactivity towards biological targets.

The synthesis of this compound typically involves the esterification of 3-chloro-4-(4-fluorobenzyl)oxybenzoic acid with prop-2-yn-1-ol. The reaction is usually conducted under anhydrous conditions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The progress of the reaction can be monitored using thin-layer chromatography (TLC).

The mechanism of action for this compound involves hydrolysis of the ester linkage, releasing active moieties that can interact with specific biological pathways. The presence of the alkyne group allows for participation in click chemistry reactions, facilitating covalent bonding with target molecules. The halogen atoms (chlorine and fluorine) further enhance the compound's reactivity and specificity towards certain biological interactions.

Anticancer Potential

Preliminary studies suggest that Prop-2-yn-1-y 3-chloro-4-((4-fluorobenzyl)oxy)benzoate may exhibit significant anticancer activity. Compounds with similar structural features have shown promise as potential anti-inflammatory and anticancer agents. For instance, compounds containing alkyne functionalities have been linked to enhanced cytotoxic effects against various cancer cell lines due to their ability to disrupt cellular processes .

Anti-inflammatory Properties

Research indicates that compounds with similar structures can also exhibit anti-inflammatory properties. The unique combination of functional groups in Prop-2-yn-1-y 3-chloro-4-((4-fluorobenzyl)oxy)benzoate may allow it to inhibit pathways involved in inflammation, making it a candidate for further pharmacological exploration in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Propanoyl 4-(benzyl)benzoateC16H16O2C_{16}H_{16}O_2Lacks fluorine; simpler structure
Propanoyl 4-(3-fluorobenzyl)benzoateC17H16FO2C_{17}H_{16}FO_2Similar fluorinated structure; no alkyne
Propanoyl 4-(bromobenzyl)benzoateC17H16BrO2C_{17}H_{16}BrO_2Contains bromine instead of fluorine

This table highlights the uniqueness of Prop-2-yn-1-y 3-chloro-4-(4-fluorobenzyl)oxybenzoate, particularly its alkyne functionality and fluorinated aromatic system, which may enhance its reactivity and biological activity compared to similar compounds.

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